molecular formula C12H17NO B8772622 4-Methoxy-4-phenylpiperidine

4-Methoxy-4-phenylpiperidine

Cat. No.: B8772622
M. Wt: 191.27 g/mol
InChI Key: ZKISCCNMDWZDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-phenylpiperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-methoxy-4-phenylpiperidine

InChI

InChI=1S/C12H17NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3

InChI Key

ZKISCCNMDWZDCF-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxy-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester (0.35 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 3 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a white solid (0.25 g). LCMS m/z 192.2[M+H]+. R.T.=1.96 min (Analytical Method 4).
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0.35 g
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3 mL
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Synthesis routes and methods II

Procedure details

1-t-Butoxycarbonyl-4-methoxy-4-phenylpiperidine (150 mg, 0.51 mmol) was dissolved in a mixed solvent of 1,4-dioxane (20 ml) and concentrated hydrochloric acid (10 ml). The resulting solution was stirred at 0° C. for a while and then gradually returned to a room temperature spending 1.5 hours. The reaction solution was neutralized by adding with sodium hydroxide aqueous solution (1 N), and then the solvent was evaporated under a reduced pressure. The thus obtained residue was mixed with ethyl acetate and water, the reaction product was extracted with ethyl acetate, washed with water and saturated brine and dried with anhydrous sodium sulfate. Then the solvent was evaporated under a reduced pressure was separated and purified by a silica gel column chromatography to obtain 49 mg of the title compound (0.25 mmol, 49% in yield).
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150 mg
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20 mL
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10 mL
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Yield
49%

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester (6.5 g) in ethyl acetate (65 ml) was added dropwise 4N-HCl/ethyl acetate (56 ml) at ambient temperature. The reaction mixture was stirred for 1.5 hours at ambient temperature. To the reaction mixture was added diisopropyl ether. The precipitate was collected by filtration to give powder. The powder was adjusted to pH 11 with 1N-NaOH, and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 4-methoxy-4-phenylpiperidine (3.47 g).
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6.5 g
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56 mL
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65 mL
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